molecular formula C19H20N2O2 B3000883 4-(4-Tert-butylbenzoyl)-1,3-dihydroquinoxalin-2-one CAS No. 830351-59-2

4-(4-Tert-butylbenzoyl)-1,3-dihydroquinoxalin-2-one

Cat. No.: B3000883
CAS No.: 830351-59-2
M. Wt: 308.381
InChI Key: PXRIYEJLSGIHBQ-UHFFFAOYSA-N
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Description

4-(4-Tert-butylbenzoyl)-1,3-dihydroquinoxalin-2-one is a dihydroquinoxaline derivative characterized by a 4-tert-butylbenzoyl substituent at position 4 of the quinoxalinone core.

Properties

IUPAC Name

4-(4-tert-butylbenzoyl)-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-19(2,3)14-10-8-13(9-11-14)18(23)21-12-17(22)20-15-6-4-5-7-16(15)21/h4-11H,12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRIYEJLSGIHBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Tert-butylbenzoyl)-1,3-dihydroquinoxalin-2-one typically involves the acylation of 1,3-dihydroquinoxalin-2-one with 4-tert-butylbenzoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds via a Friedel-Crafts acylation mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-Tert-butylbenzoyl)-1,3-dihydroquinoxalin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinoxaline derivatives with additional functional groups.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted quinoxaline derivatives depending on the reagents used.

Scientific Research Applications

4-(4-Tert-butylbenzoyl)-1,3-dihydroquinoxalin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(4-Tert-butylbenzoyl)-1,3-dihydroquinoxalin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-(4-Tert-butylbenzoyl)-1,3-dihydroquinoxalin-2-one and related compounds:

Compound Name Substituents Melting Point (°C) Synthetic Yield Key Properties
This compound 4-Tert-butylbenzoyl N/A N/A High lipophilicity due to tert-butyl; potential metabolic stability
Benzyl 4-{[2-oxo-4-(thiophene-2-carbonyl)-3,4-dihydroquinoxalin-1(2H)-yl]methyl}benzoate (27a) Thiophene-2-carbonyl, benzyl ester 136–137 80% Electron-rich thiophene may enhance π-π interactions; moderate yield
Benzyl 4-{[4-(furan-2-carbonyl)-2-oxo-3,4-dihydroquinoxalin-1(2H)-yl]methyl}benzoate (27b) Furan-2-carbonyl, benzyl ester 132–134 93% Polar furan group may improve solubility; highest yield in series
Benzyl 4-{[4-nicotinoyl-2-oxo-3,4-dihydroquinoxalin-1(2H)-yl]methyl}benzoate (27c) Nicotinoyl (pyridine-derived), benzyl ester 158–159 23% Low yield due to steric hindrance from nicotinoyl; pyridine may confer basicity
4-Benzoyl-1-[4-(tert-butyl)benzyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone 4-Tert-butylbenzyl, methyl, benzoyl N/A Discontinued Methyl group may reduce ring oxidation susceptibility; discontinued commercial availability
4-Benzoyl-1-(2-chlorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone (Cas 306935-60-4) 2-Chlorobenzyl, methyl, benzoyl N/A Available Chlorine substituent increases electronegativity; potential for enhanced bioactivity via halogen effects

Biological Activity

4-(4-Tert-butylbenzoyl)-1,3-dihydroquinoxalin-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, particularly its anticancer and antimicrobial activities, as well as its mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound features a quinoxaline core, which is known for its diverse biological activities. The tert-butyl group enhances lipophilicity, potentially improving bioavailability and cellular uptake.

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer properties:

  • In Vitro Studies : The compound was tested against various cancer cell lines including H460 (lung carcinoma), DU145 (prostate carcinoma), A-431 (skin carcinoma), HT-29 (colon adenocarcinoma), and MCF7 (breast adenocarcinoma). Notably, it exhibited IC50 values of:
    • H460: 4.9±0.7μM4.9\pm 0.7\,\mu M
    • A-431: 2.0±0.9μM2.0\pm 0.9\,\mu M
    • HT-29: 4.4±1.3μM4.4\pm 1.3\,\mu M
    • DU145: 12.0±1.6μM12.0\pm 1.6\,\mu M
    • MCF7: 14.6±3.9μM14.6\pm 3.9\,\mu M .

These results indicate a strong antiproliferative effect, especially against skin cancer cells.

The anticancer activity is attributed to the compound's ability to inhibit cell proliferation through various pathways:

  • Cell Cycle Arrest : The compound induces cell cycle arrest in the G2/M phase.
  • Apoptosis Induction : It promotes apoptosis in cancer cells through the intrinsic pathway, leading to increased caspase activity.

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties:

  • Bacterial Inhibition : The compound showed effectiveness against several bacterial strains with low minimum inhibitory concentration (MIC) values. For instance, it exhibited potent activity against Staphylococcus aureus and Escherichia coli.
  • Fungal Activity : Preliminary data suggest antifungal properties against Candida albicans.

Research Findings and Case Studies

Several studies have investigated the biological activities of quinoxaline derivatives:

  • Study on Structure-Activity Relationship (SAR) :
    • A series of analogs were synthesized to evaluate their anticancer activity. Modifications at the benzoyl position significantly influenced potency.
    • The presence of bulky substituents like tert-butyl increased lipophilicity and improved cellular uptake .
  • Case Study on Antitumor Effects :
    • In a comparative study involving various quinoxaline derivatives, this compound outperformed many analogs in terms of cytotoxicity against multiple cancer cell lines .
  • Antimicrobial Efficacy Assessment :
    • The compound was tested against clinical isolates of resistant bacterial strains, showing promising results that could lead to further development as an antimicrobial agent .

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